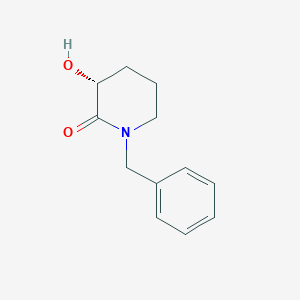
1-Boc-3-carboxymethylindole
Descripción general
Descripción
1-Boc-3-carboxymethylindole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in nature and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
1-Boc-3-carboxymethylindole serves as a pivotal intermediate in the synthesis of a broad array of biologically active compounds. Its utility is highlighted in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are employed to create peptidomimetics and compounds based on the triazole scaffold, including triazoles active as HSP90 inhibitors (Ferrini et al., 2015). Similarly, the copper(I)-catalyzed intramolecular amination of aryl bromides facilitates the generation of various N-substituted 1-amino-1H-indole-3-carboxylates, showcasing its versatility in crafting functional molecules (Melkonyan et al., 2008).
Drug Discovery and Click Chemistry
The compound's significance extends into drug discovery, where click chemistry, a method relying on reliable chemical transformations, incorporates this compound derivatives. This approach has found extensive applications ranging from combinatorial chemistry to proteomics and DNA research, underscoring the role of triazole derivatives in bioconjugation reactions and the formation of biologically relevant structures (Kolb & Sharpless, 2003).
Glycoscience and Catalysis
In glycoscience, the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving derivatives of this compound plays a critical role in the synthesis of glycoconjugates and glycohybrids, demonstrating the compound’s utility in creating complex molecular architectures essential for biochemical studies and pharmaceutical applications (Agrahari et al., 2021). Additionally, boronic acid catalysis highlights the compound's involvement in producing heterocyclic products like triazoles, emphasizing its contribution to synthesizing small molecules with potential pharmaceutical applications (Zheng et al., 2010).
Propiedades
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-10(8-13(17)18)11-6-4-5-7-12(11)16/h4-7,9H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZTWLIBIMXVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448948 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128550-08-3 | |
| Record name | 1-BOC-3-CARBOXYMETHYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


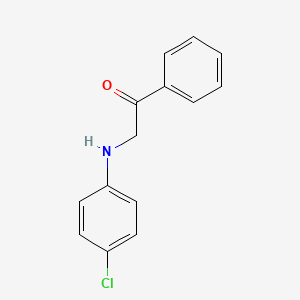
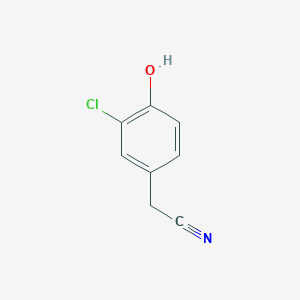
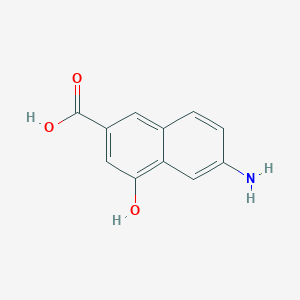
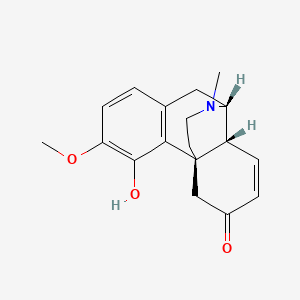

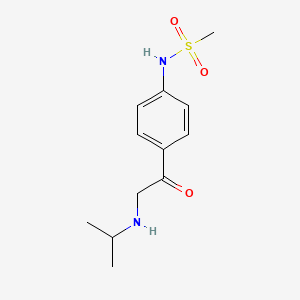
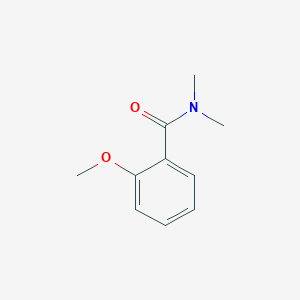
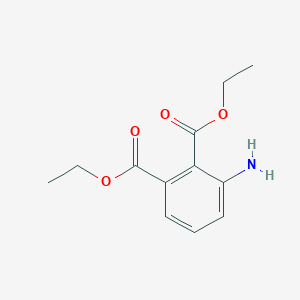


![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)

